Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride

Local anesthetic formulation Salt selection Tissue compatibility

Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride (CAS 64057-94-9) is a synthetic carbazole-derived local anesthetic of the urethane (carbamate) type, historically designated "Carbacaine". It belongs to the substituted aminoalkyl ester class of carbazol-N-carboxylic acid derivatives, characterized by a tricyclic carbazole core esterified at the N-9 position with a diethylaminoethanol side chain.

Molecular Formula C19H23ClN2O2
Molecular Weight 346.8 g/mol
CAS No. 64057-94-9
Cat. No. B13784863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride
CAS64057-94-9
Molecular FormulaC19H23ClN2O2
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCOC(=O)N1C2=CC=CC=C2C3=CC=CC=C31.[Cl-]
InChIInChI=1S/C19H22N2O2.ClH/c1-3-20(4-2)13-14-23-19(22)21-17-11-7-5-9-15(17)16-10-6-8-12-18(16)21;/h5-12H,3-4,13-14H2,1-2H3;1H
InChIKeyNRSAHUUHMMVYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride (CAS 64057-94-9): Procurement-Relevant Identity and Class Context


Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride (CAS 64057-94-9) is a synthetic carbazole-derived local anesthetic of the urethane (carbamate) type, historically designated "Carbacaine" [1]. It belongs to the substituted aminoalkyl ester class of carbazol-N-carboxylic acid derivatives, characterized by a tricyclic carbazole core esterified at the N-9 position with a diethylaminoethanol side chain [2]. Unlike conventional amino-amide (e.g., lidocaine, mepivacaine) or amino-ester (e.g., procaine, cocaine) local anesthetics, this compound possesses a urethane linkage that fundamentally alters its pharmacological profile, including reduced CNS stimulant effects and a primary CNS depressant action [1].

Why Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride Cannot Be Interchanged with Close Analogs in Research and Industrial Settings


Generic substitution within the carbazole-N-carboxylate ester series is unreliable because even minor structural modifications—such as changing the dialkylamino group from diethyl to dimethyl, extending the spacer from ethyl to propyl, or altering the salt form from hydrochloride to citrate—produce quantifiable differences in local anesthetic potency, duration, acute toxicity, tissue irritation, and pharmacokinetic behavior [1][2]. The Knoefel (1933) study explicitly demonstrated that the citrate salt of carbacaine base reduces local irritation and enhances stability relative to the hydrochloride, while the Burtner & Lehmann (1940) investigation provided direct comparative data on corneal anesthesia duration and subcutaneous LD50 across a homologous series, establishing that the diethylaminoethyl ester occupies a distinct efficacy–toxicity position among its nearest congeners [1][2]. Furthermore, clinical evidence from paracervical block studies confirms that 1% carbacaine (the target compound) produces quantitatively similar analgesic efficacy to 0.25% bupivacaine (RR 0.93, 95% CI 0.85–1.01), but this interchangeability does not extend to other in-class candidates without analogous validation [3]. These structure-specific performance characteristics mean that procurement decisions based solely on carbazole scaffold membership, without verifying the exact ester and salt identity, risk introducing uncontrolled variability in experimental or clinical outcomes.

Quantitative Differentiation Evidence for Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride (CAS 64057-94-9) Against Key Comparators


Salt Form Differentiation: Citrate vs. Hydrochloride—Reduced Local Irritation and Enhanced Stability

Knoefel (1933) directly compared the hydrochloride and citrate salts of the identical carbacaine base. The hydrochloride salt (the target compound CAS 64057-94-9) was associated with measurable local tissue irritation, whereas the citrate salt of the same carbacaine base demonstrably reduced this irritation and conferred superior stability [1]. This finding establishes a salt-form-dependent performance hierarchy: the hydrochloride salt may be preferred when rapid dissolution and higher aqueous solubility are required, while the citrate salt is advantageous for applications demanding prolonged stability and minimal injection-site irritation [1]. The distinction is critical for procurement because the two salt forms are not interchangeable in formulation development.

Local anesthetic formulation Salt selection Tissue compatibility

Comparative Clinical Efficacy: 1% Carbacaine vs. 0.25% Bupivacaine in Paracervical Block

A Cochrane systematic review (Novikova & Cluver, 2012) that included direct randomized comparison data reported that paracervical block (PCB) with 1% carbacaine (the target compound) produced analgesic efficacy statistically equivalent to PCB with 0.25% bupivacaine, with a risk ratio for pain satisfaction of 0.93 (95% CI 0.85–1.01) based on 285 participants [1]. This clinical equivalence places the target compound at a defined efficacy point relative to one of the most widely used long-acting amide local anesthetics, establishing a benchmark for procurement decisions in obstetric anesthesia research.

Obstetric anesthesia Paracervical block Analgesic efficacy

Metabolic Stability Advantage: Rapid Detoxification of Carbacaine Relative to Cocaine

Knoefel (1933) explicitly reported that Carbacaine (diethylaminoethyl carbazol-N-carboxylate) is "detoxified more rapidly than cocaine" [1]. This metabolic advantage is directly attributed to the urethane (carbamate) linkage, which is more susceptible to hydrolytic cleavage than the benzoate ester of cocaine, facilitating faster hepatic clearance and reducing the duration of systemic exposure [1]. In contrast, cocaine undergoes slower metabolic degradation primarily via plasma and hepatic esterases, resulting in a longer systemic half-life and greater cumulative toxicity risk at equipotent doses [1].

Local anesthetic metabolism Systemic toxicity Carbacaine pharmacokinetics

Unique Pressor Activity as a Differentiating Pharmacodynamic Property Among Local Anesthetics

Knoefel (1933) identified Carbacaine as possessing intrinsic pressor (vasoconstrictor) activity, a property that distinguishes it from the majority of local anesthetics which are typically vasodilatory (e.g., lidocaine, procaine) [1]. This inherent pressor effect reduces the need for exogenous vasoconstrictor additives such as epinephrine, which are commonly co-formulated with lidocaine or mepivacaine to prolong anesthetic duration and reduce systemic absorption. The pressor activity of carbacaine was observed concurrently with its slow absorption from subcutaneous tissues [1], suggesting a mechanistic link between vasoconstriction and prolonged local retention.

Vasopressor activity Local anesthetic pharmacology Hemostatic adjunct

Comparative Corneal Anesthesia Duration: Carbacaine vs. Cocaine and Procaine

Burtner and Lehmann (1940) provided the most granular comparative dataset on carbazole-derived local anesthetics, reporting minimum duration of corneal anesthesia (rabbit model) across multiple concentrations for a homologous series [1]. For the diethylaminoethyl carbazole-N-carboxylate series (compound 1 in their table), a 1% solution produced corneal anesthesia lasting 14+ minutes, while a 1% cocaine solution produced deep anesthesia lasting 15 minutes [1]. This near-equivalent duration at matched concentration distinguishes the carbazole urethane from procaine, whose duration at comparable concentrations was substantially shorter (procaine 5% intracutaneous in man: 70 minutes, but this represents a fivefold higher concentration) [1]. The data also established a clear intra-class rank order: the diethylaminoethyl ester (compound 1) provided longer corneal anesthesia than the di-n-butylaminopropyl analog (compound 2) and the dimethylaminoethyl derivative at equivalent concentrations [1].

Surface anesthesia Corneal anesthesia Duration of action

Chemical Identity and Purity Specifications: Preventing Confusion with Mepivacaine (Carbocaine)

A critical procurement hazard exists due to the phonetic and historical confusion between "Carbacaine" (CAS 64057-94-9, a carbazole urethane local anesthetic) and "Carbocaine" (mepivacaine hydrochloride, CAS 96-88-8, an amino-amide local anesthetic) [1][2]. These are chemically and pharmacologically distinct entities: Carbacaine has the molecular formula C₁₉H₂₃ClN₂O₂ (MW 346.85 g/mol), a boiling point of 452°C at 760 mmHg, and a carbazole-urethane structure , whereas mepivacaine (Carbocaine) has the molecular formula C₁₅H₂₂N₂O (MW 246.35 g/mol) and is an amide-type local anesthetic [2]. The chemical stability profile also differs: carbacaine citrate is explicitly noted for superior stability over the hydrochloride [1], while mepivacaine is formulated exclusively as the hydrochloride salt. Procurement specifications must therefore include the exact CAS number (64057-94-9) and confirmation of the carbazole-N-carboxylate ester structure to avoid inadvertent substitution with mepivacaine.

Chemical procurement Identity verification Carbacaine vs Carbocaine

High-Confidence Application Scenarios for Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride Based on Quantitative Differentiation Evidence


Preclinical Local Anesthetic Research Requiring Intrinsic Vasoconstrictor Activity Without Exogenous Epinephrine

Investigators studying local anesthetic mechanisms in cardiovascular disease models or epinephrine-sensitive tissues should prioritize carbacaine hydrochloride (CAS 64057-94-9) over lidocaine or mepivacaine, because its intrinsic pressor activity reduces reliance on epinephrine-containing formulations that would confound hemodynamic readouts [1]. The slow subcutaneous absorption documented by Knoefel (1933) further supports its use in prolonged regional anesthesia protocols where vasoconstriction-mediated retention is desired without exogenous vasoconstrictor additives [1].

Obstetric Anesthesia Research: Paracervical Block Comparator Studies Requiring a Validated Non-Amide Local Anesthetic

For clinical trials or meta-analyses involving paracervical block for labor analgesia, carbacaine 1% solution provides a clinically validated comparator against 0.25% bupivacaine, with established non-inferiority (RR 0.93, 95% CI 0.85–1.01) based on 285 participants [2]. This evidence base supports its selection as a standard-of-care reference arm in randomized controlled trials evaluating novel obstetric analgesic agents or delivery systems.

Formulation Development Evaluating the Impact of Salt Form on Local Irritation and Stability

Pharmaceutical scientists developing carbacaine-based injectable or topical formulations can utilize the hydrochloride salt (CAS 64057-94-9) as the baseline comparator when benchmarking the performance of alternative salt forms (e.g., citrate, phosphate) for reduced injection-site irritation and enhanced long-term stability [1]. The documented superiority of the citrate salt over the hydrochloride in these parameters provides a clear experimental framework for salt-screening studies [1].

Carbazole Structure–Activity Relationship (SAR) Studies: Benchmarking the Diethylaminoethyl Ester Scaffold

Medicinal chemists engaged in carbazole-based local anesthetic optimization should employ CAS 64057-94-9 as the reference standard for the diethylaminoethyl ester subclass, as the Burtner and Lehmann (1940) dataset establishes its position as the most potent and least toxic member of the unsubstituted carbazole-N-carboxylate series tested, outperforming both the dimethylaminoethyl and di-n-butylaminopropyl analogs in combined efficacy–toxicity metrics [3]. This benchmarking enables rigorous quantitative SAR expansion around the diethylamino side chain and spacer length.

Quote Request

Request a Quote for Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.